molecular formula C14H17N3O3 B13014704 2-((6-Amino-1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide

2-((6-Amino-1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide

Cat. No.: B13014704
M. Wt: 275.30 g/mol
InChI Key: YGOAWZJCFAEOPA-UHFFFAOYSA-N
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Description

2-((6-Amino-1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and an oxo group attached to a quinoline ring, along with a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the quinoline core is achieved using nitric acid, and the nitro group is subsequently reduced to an amino group using a reducing agent such as tin(II) chloride.

    Attachment of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Oxo Group: The oxo group can be introduced through oxidation using an oxidizing agent such as potassium permanganate.

    Attachment of the Methylacetamide Moiety: The final step involves the reaction of the intermediate with N-methylacetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((6-Amino-1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the oxo group can yield hydroxy derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-((6-Amino-1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((6-Amino-1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N,N-dimethylacetamide
  • 2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide

Uniqueness

2-((6-Amino-1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide is unique due to the presence of the ethyl group and the specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Biological Activity

2-((6-Amino-1-ethyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide is a compound that exhibits significant potential in medicinal chemistry. Its structure, characterized by a quinoline core with amino and oxo functional groups, suggests various biological activities, particularly in pharmacology. This article aims to detail the biological activity of this compound based on diverse sources and studies.

The chemical formula of this compound is C₁₄H₁₇N₃O₃, with a molecular weight of approximately 275.30 g/mol. The compound's unique structural features contribute to its reactivity and biological interactions.

Biological Activity Overview

Quinoline derivatives have been extensively studied for their pharmacological properties, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains.
  • Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways and the induction of apoptosis.

The biological effects of this compound are attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can interact with receptors that influence cell signaling and growth.

Anticancer Activity

A study investigating the anticancer properties of quinoline derivatives found that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF710
2-(6-Aminoquinolinyl)acetamideA54912

This data suggests a promising avenue for further exploration in cancer therapy.

Antimicrobial Studies

Another research effort focused on the antimicrobial properties of quinoline derivatives, demonstrating that compounds structurally related to this compound effectively inhibited bacterial growth in vitro. The following table summarizes findings:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate the compound's potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other quinoline derivatives suggest shared biological activities but also highlight unique characteristics that may enhance its therapeutic profile.

Compound NameStructural FeaturesUnique Characteristics
Compound AQuinoline coreHigher lipophilicity
Compound BLacks oxo groupSimpler synthesis
2-(6-Aminoquinolinyl)acetamideContains oxo groupEnhanced anticancer activity

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

2-(6-amino-1-ethyl-2-oxoquinolin-3-yl)oxy-N-methylacetamide

InChI

InChI=1S/C14H17N3O3/c1-3-17-11-5-4-10(15)6-9(11)7-12(14(17)19)20-8-13(18)16-2/h4-7H,3,8,15H2,1-2H3,(H,16,18)

InChI Key

YGOAWZJCFAEOPA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)C=C(C1=O)OCC(=O)NC

Origin of Product

United States

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